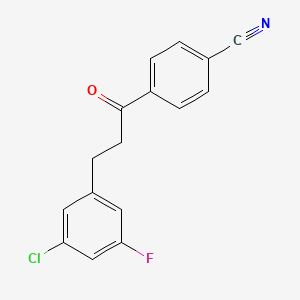

3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone

Description

3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone is a substituted propiophenone derivative featuring a chloro-fluorophenyl group at the 3-position and a cyano (CN) substituent at the 4'-position of the aromatic ring. The cyano group, a strong electron-withdrawing substituent, distinguishes it from sulfur-containing analogs (e.g., thiomethyl or sulfanyl derivatives) and influences its electronic profile, solubility, and reactivity .

Properties

IUPAC Name |

4-[3-(3-chloro-5-fluorophenyl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFNO/c17-14-7-12(8-15(18)9-14)3-6-16(20)13-4-1-11(10-19)2-5-13/h1-2,4-5,7-9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWQKEJUFBIOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644942 | |

| Record name | 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-28-2 | |

| Record name | 4-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-cyanopropiophenone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Friedel-Crafts Acylation: The acylation of 3-chloro-5-fluorobenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the corresponding ketone.

Nitrile Formation:

Industrial Production Methods

Industrial production of 3-(3-Chloro-5-fluorophenyl)-4’-cyanopropiophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-4’-cyanopropiophenone can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-4’-cyanopropiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-cyanopropiophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Thiomethyl vs. Cyano Groups

- Electronic Impact: The thiomethyl (-SMe) group in 898750-43-1 exhibits moderate electron-withdrawing effects due to sulfur’s electronegativity. In contrast, the cyano group (-CN) is a stronger electron-withdrawing substituent, significantly altering the aromatic ring’s electron density and enhancing electrophilic reactivity in synthetic applications .

- Stability: Thiomethyl derivatives are generally stable under acidic conditions but prone to oxidation. Cyano-substituted compounds, while chemically stable, may participate in nucleophilic additions or reductions under specific conditions .

Comparison with Sulfanyl Derivatives

describes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde, which shares a sulfur-linked aromatic system. Sulfanyl (-S-) groups, like thiomethyl, contribute to lipophilicity but lack the steric bulk of -CN. The cyano group’s linear geometry and strong polarity may reduce membrane permeability compared to sulfur-containing analogs .

Physicochemical Trends

- Density and Boiling Points: The thiomethyl derivative (1.27 g/cm³) is less dense than predicted for the cyano analog, where the compact, polar CN group increases molecular packing efficiency. Similarly, the cyano group’s dipole interactions likely elevate boiling points compared to sulfur-based analogs .

- Synthetic Utility: Thiomethyl groups are often used as directing groups in cross-coupling reactions, whereas cyano substituents are valuable in forming nitriles or amides via hydrolysis .

Research Implications

Enhanced reactivity in electrophilic aromatic substitution.

Improved solubility in polar aprotic solvents (e.g., DMF, DMSO).

Potential applications in pharmaceuticals or agrochemicals as a bioisostere for carboxylic acids .

Biological Activity

3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone, also known as a synthetic organic compound with the molecular formula , has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The structure of 3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone can be represented as follows:

- Molecular Formula :

- Molecular Weight : 303.74 g/mol

- IUPAC Name : 3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white crystalline solid |

Anticancer Properties

Recent studies have indicated that 3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone exhibits significant anticancer activity. It has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study reported that the compound demonstrated cytotoxic effects against breast cancer cells, with an IC50 value indicating effective inhibition of cell proliferation.

Case Study: Breast Cancer Cell Lines

In vitro studies on MDA-MB-231 (triple-negative breast cancer) cells revealed that treatment with the compound resulted in:

- IC50 : 45 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. It is believed to inhibit key enzymes involved in cell proliferation and survival, leading to programmed cell death (apoptosis).

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer cell signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed post-treatment, contributing to oxidative stress and apoptosis.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in treated cells.

Antimicrobial Activity

Beyond its anticancer properties, preliminary investigations suggest that 3-(3-Chloro-5-fluorophenyl)-4'-cyanopropiophenone may possess antimicrobial activity against certain bacterial strains.

Antimicrobial Efficacy

In a study assessing its antibacterial properties:

- The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

Key Studies and Results

| Study Focus | Findings |

|---|---|

| Anticancer Activity | IC50 = 45 µM in MDA-MB-231 cells |

| Mechanism of Action | Induces apoptosis via ROS generation |

| Antimicrobial Activity | MIC = 32-64 µg/mL against S. aureus and E. coli |

Future Research Directions

Further research is warranted to explore:

- The full spectrum of biological activities.

- Structure-activity relationship (SAR) studies to optimize efficacy.

- In vivo studies to evaluate pharmacokinetics and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.